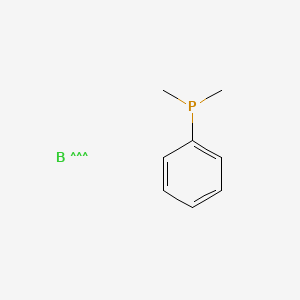

Dimethylphenylphosphine Borane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C8H11P.B/c1-9(2)8-6-4-3-5-7-8;/h3-7H,1-2H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAXONBUUURRQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].CP(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Phosphine Borane Adducts in Synthetic Chemistry

Phosphine-borane adducts are a class of compounds formed by the coordination of a phosphine (B1218219) with borane (B79455) (BH₃). wikipedia.org This seemingly simple combination has profound implications for synthetic chemistry, primarily due to the stability conferred upon the otherwise reactive phosphine.

The lone pair of electrons on a trivalent phosphorus atom makes phosphines highly susceptible to oxidation, which can complicate their storage and use in chemical reactions. beilstein-journals.org The formation of a P–B bond effectively "protects" this lone pair, rendering the phosphine-borane adduct generally stable to air and moisture. wikipedia.orgnih.gov This protection strategy is a cornerstone of modern organophosphorus chemistry, allowing for the manipulation of complex molecules containing phosphine moieties without unintended side reactions. beilstein-journals.org

Once a desired molecular structure is achieved, the borane protecting group can be cleanly removed, often by treatment with a tertiary amine, to liberate the free phosphine. wikipedia.orged.ac.uk This straightforward deprotection protocol has made phosphine-boranes indispensable intermediates in the synthesis of a wide array of molecules, from novel ligands for catalysis to complex, biologically active compounds. nih.govorganic-chemistry.org Furthermore, these adducts are key precursors in the synthesis of P-stereogenic phosphines—chiral molecules that are vital for developing catalysts used in asymmetric synthesis. beilstein-journals.org Their utility also extends to materials science, where they can be used as building blocks for new polymers, and in catalysis, where they can sometimes be used directly in reactions like hydroformylation. chemimpex.comsid.ir

Dimethylphenylphosphine Borane As a Prototypical P Donor Borane Adduct

Within the large family of phosphine-boranes, dimethylphenylphosphine (B1211355) borane (B79455) (C₈H₁₁P·BH₃) serves as a quintessential example. It is a simple, easily synthesized adduct that features both alkyl (methyl) and aryl (phenyl) substituents on the phosphorus atom. This structural simplicity makes it an ideal model for studying the fundamental nature of the phosphorus-boron dative bond and the electronic and steric influences of different organic groups.

Its role as a prototypical adduct is evident in studies exploring the fundamental reactivity of phosphine-boranes. For instance, research has shown that dimethylphenylphosphine borane can be readily deprotonated at both of its methyl groups using strong bases. nih.gov This discovery of direct dilithiation highlights the unexpected reactivity of the C-H bonds adjacent to the phosphine-borane unit, providing crucial insights for the synthesis of more complex functionalized phosphine (B1218219) ligands. nih.gov The compound is also used as a versatile reagent and starting material for creating other phosphine-borane complexes and is employed in reactions to form borane adducts with other Lewis bases. chemimpex.comnih.gov

The physical and chemical properties of this compound are well-documented, making it a reliable reference compound in various chemical studies.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁P·BH₃ chemimpex.com |

| Molecular Weight | 151.98 g/mol chemimpex.com |

| Appearance | Liquid fishersci.cafishersci.com |

| Color | Colorless to Yellow fishersci.com |

| Boiling Point | 78 °C @ 0.03 mmHg chemimpex.com |

| Refractive Index (n20D) | 1.55 chemimpex.com |

This table presents compiled data from commercial suppliers and chemical databases.

Overview of Research Trajectories in Dimethylphenylphosphine Borane Chemistry

Direct Adduct Formation Strategies

The most straightforward method for synthesizing this compound involves the direct reaction of a phosphine precursor with a borane source. wikipedia.org This approach is widely used due to its efficiency and simplicity.

The synthesis is typically achieved by treating the parent phosphine, dimethylphenylphosphine, with a suitable source of borane (BH3). wikipedia.org Common borane sources include borane-dimethyl sulfide (B99878) complex (BH3·SMe2) and borane-tetrahydrofuran (B86392) complex (BH3·THF). whiterose.ac.ukncl.ac.uk The reaction is a Lewis acid-base adduct formation, where the lone pair of the trivalent phosphorus atom of the phosphine attacks the electron-deficient boron atom of the borane. wikipedia.org

This method is advantageous because the borane moiety acts as a protective group for the oxidation-prone lone pair of the phosphorus atom, rendering the resulting phosphine-borane adduct air-stable. nih.govwikipedia.org The reaction of sodium borohydride (B1222165) with iodine in the presence of the phosphine can also be used to generate the borane in situ. researchgate.net

To streamline the synthesis process, "one-pot" procedures have been developed. These methods often start from more readily available precursors than the phosphine itself. For instance, this compound can be synthesized in a one-pot reaction starting from dichlorophenylphosphine (B166023) (PhPCl2). whiterose.ac.uk In this procedure, dichlorophenylphosphine is treated with a Grignard reagent, such as methyl magnesium bromide (MeMgBr), to form the dimethylphenylphosphine in situ. Without isolation, a borane source like borane-dimethyl sulfide complex is then added to the reaction mixture to yield the final this compound adduct. whiterose.ac.uk This approach avoids the handling of the potentially pyrophoric intermediate phosphine.

Another one-pot protocol involves treating a crude reaction mixture containing the target phosphine with a borane-THF solution, followed by purification to obtain the pure phosphine-borane adduct. tib.eu

Lithiation-Mediated Synthetic Pathways

The methyl groups of this compound are acidic enough to be deprotonated by strong bases, a reaction that opens up pathways for further functionalization. This process, known as lithiation, allows for the introduction of various electrophiles at the α-position to the phosphorus atom. whiterose.ac.ukrsc.org

The deprotonation occurs specifically at the methyl groups (α-position) due to the electron-withdrawing effect of the adjacent phosphine-borane complex, which stabilizes the resulting carbanion. whiterose.ac.uk The choice of the lithiating agent and reaction conditions can control the extent of deprotonation, leading to either mono- or dilithiation.

Monolithiation is typically achieved by treating this compound with one equivalent of a strong organolithium base at low temperatures. tib.eu Common bases for this transformation include n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi). tib.euwhiterose.ac.uk The reaction is generally performed in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at temperatures around -78 °C. tib.euwhiterose.ac.uk The resulting α-lithiated intermediate is a potent nucleophile that can be trapped with various electrophiles, such as alkyl halides or carbon dioxide, to introduce new functional groups. whiterose.ac.ukresearchgate.net For example, reacting the monolithiated species with methallyl bromide yields the corresponding homoallylic phosphine borane. whiterose.ac.uk

| Base | Stoichiometry (eq.) | Solvent | Temperature (°C) | Trapping Agent | Product Type | Ref |

| s-BuLi | 1.0 | Et2O | -78 | CO2 | α-carboxyphosphine borane | whiterose.ac.uk |

| s-BuLi | 1.0 | Cyclohexane/Et2O | -78 | - | Lithiated intermediate | tib.eu |

| n-BuLi | 1.2 | THF | -78 | MeI | α-alkylated phosphine borane | whiterose.ac.uk |

It has been demonstrated that this compound can undergo direct deprotonation at both methyl groups, a process known as dilithiation. nih.govrsc.org This unexpected reactivity is achieved by using a stronger base system, typically two equivalents of tert-butyllithium (B1211817) (t-BuLi) in the presence of a chiral diamine ligand such as (1R,2R)-N,N,N′,N′-tetramethylcyclohexane-1,2-diamine [(R,R)-TMCDA]. nih.govrsc.org The reaction involves slowly warming a mixture of the phosphine-borane, t-BuLi, and the chiral ligand from -78 °C to -30 °C in a mixed solvent system of n-pentane and diethyl ether, resulting in the formation of the dilithiated product in high yield. rsc.org

The structural characterization of the resulting dilithiated adduct has been accomplished through X-ray diffraction analysis. rsc.org The crystal structure of the diamine-coordinated, dilithiated product revealed an exceptional structural motif. It consists of two molecules of the dilithiated phosphine borane coordinated by three molecules of the chiral diamine. rsc.org A key feature is a central Li–C–P–C–Li–C–P–C eight-membered ring. Computational studies suggest that the facile deprotonation of both methyl groups is facilitated by the interaction of the lithium atoms with the hydrogen atoms of the borane moiety. rsc.org This dilithiated species serves as a valuable building block for reacting with electrophiles. rsc.org

Enantioselective Synthesis via Asymmetric Deprotonation

The creation of chiral centers at the phosphorus atom through asymmetric deprotonation of this compound represents a significant advancement in synthetic chemistry. This approach leverages chiral ligands to influence the stereochemical outcome of the deprotonation step, leading to the formation of enantiomerically enriched lithiated intermediates.

Chiral Ligand-Mediated Approaches

The use of chiral ligands to control the stereoselectivity of deprotonation is a well-established strategy. The choice of ligand is paramount in achieving high enantiomeric ratios (e.r.).

(-)-Sparteine (B7772259): This naturally occurring chiral diamine has been extensively employed in the asymmetric deprotonation of phosphine boranes. nih.govyork.ac.uk The complex formed between sec-butyllithium (s-BuLi) and (-)-sparteine acts as a chiral base, selectively removing a proton from one of the methyl groups of this compound. This process, typically conducted at low temperatures such as -78 °C, can proceed under either kinetic or thermodynamic control. researchgate.netresearchgate.net Under kinetic control, one enantiomer of the lithiated intermediate is preferentially formed. However, by adjusting reaction conditions, such as temperature, it is possible to favor the thermodynamically more stable diastereomeric complex, providing access to the opposite enantiomer. researchgate.net

(R,R)-TMCDA: (R,R)-N,N,N',N'-Tetramethylcyclohexane-1,2-diamine is another effective chiral ligand for the enantioselective deprotonation of this compound. researchgate.netnih.gov Its application has been particularly successful in crystallization-induced dynamic resolution processes, where it facilitates the formation of a desired enantiomer in high yield and enantiomeric excess. researchgate.netnih.gov

A catalytic protocol for the asymmetric deprotonation has also been developed, utilizing substoichiometric amounts of chiral diamines like (-)-sparteine or its surrogate. nih.gov This method involves sequential additions of s-BuLi, enabling the catalytic use of the chiral ligand and providing access to both enantiomers of the P-stereogenic phosphine. nih.govyork.ac.uk

Crystallization-Induced Dynamic Resolution (CIDR) of α-Lithiated Intermediates

Crystallization-Induced Dynamic Resolution (CIDR) is a powerful technique that combines in-situ racemization of a lithiated intermediate with the selective crystallization of one diastereomer. This approach has been successfully applied to the synthesis of enantiomerically pure phosphine boranes starting from this compound. researchgate.netnih.gov

In a notable example, the use of the readily available and inexpensive ligand (R,R)-TMCDA in a CIDR process allowed for the synthesis of phosphine boranes with yields up to 80% and enantiomeric ratios as high as 98:2. researchgate.netnih.gov The process involves the deprotonation of this compound, and the subsequent crystallization of the desired lithiated intermediate from the solution. This selective crystallization shifts the equilibrium between the two rapidly interconverting enantiomers in solution, ultimately leading to a high yield of a single enantiomer upon electrophilic quenching. researchgate.netnih.gov The success of this method hinges on the careful optimization of the solvent mixture to facilitate both the epimerization in the liquid phase and the selective crystallization of one diastereomer. researchgate.netnih.gov

Mechanistic Insights into Epimerization Processes in Enantioselective Lithiation

Understanding the mechanism of epimerization of the α-lithiated phosphine borane intermediates is crucial for optimizing enantioselective synthetic strategies, particularly for CIDR. researchgate.netnih.gov The interconversion between the (S_P)- and (R_P)-configured lithiated intermediates is a key step that allows for the dynamic resolution process. researchgate.net

NMR-based deuterium (B1214612) labeling experiments have provided significant insight into this process. researchgate.netnih.gov These studies have indicated that the epimerization in solution occurs through an intermolecular proton transfer between the non-lithiated phosphine borane and the corresponding lithiated intermediate. researchgate.netnih.gov This means that the presence of the remaining starting material in the reaction mixture is a critical factor for a successful enantioselective synthesis via CIDR. researchgate.netnih.gov Quantum chemical calculations have further supported these experimental findings, providing a theoretical basis for the observed epimerization mechanism. researchgate.netnih.gov These insights into the epimerization process are not only vital for the synthesis of P-stereogenic phosphine boranes but may also be applicable to the synthesis of other important P-stereogenic compounds and chiral amines. researchgate.netnih.gov

Trapping Reactions of Lithiated this compound Intermediates

Once the enantiomerically enriched lithiated intermediate of this compound is generated, it can be "trapped" by reacting it with various electrophiles. This step is what ultimately forms the desired P-stereogenic phosphine borane derivative.

Electrophilic Quenching Reactions

The reaction of the lithiated intermediate with an electrophile is a versatile method for introducing a wide range of functional groups. researchgate.net The choice of electrophile determines the final product.

Alkylation: The lithiated intermediate readily reacts with alkyl halides to form new carbon-phosphorus bonds. This is a common method for synthesizing a variety of diphenylalkylphosphine-boranes. jlu.edu.cn For example, treatment of the lithiated species with an appropriate alkyl halide at low temperatures (below -10°C) can afford the desired alkylated product in good yield. jlu.edu.cn This reaction allows for the introduction of various alkyl groups, expanding the library of accessible chiral phosphine ligands.

Carbonylation: The reaction of the lithiated intermediate with carbon electrophiles, such as carbon dioxide or other carbonyl-containing compounds, can be used to introduce carbonyl functionalities. While specific examples for the carbonylation of lithiated this compound are less detailed in the provided context, the general reactivity of organolithium compounds suggests that such transformations are feasible. The outcome of these reactions can be highly dependent on the specific electrophile used. mdpi.com For instance, the reaction of a lithiated amide with different electrophiles can lead to substitution at different positions. mdpi.com

The following table summarizes the key synthetic methodologies and their outcomes:

| Methodology | Chiral Ligand/Reagent | Key Features | Typical Yield | Typical Enantiomeric Ratio (e.r.) |

| Asymmetric Deprotonation | (-)-Sparteine | Catalytic or stoichiometric use, access to both enantiomers. nih.govyork.ac.uk | Moderate to Good | Varies with conditions |

| Crystallization-Induced Dynamic Resolution (CIDR) | (R,R)-TMCDA | High yields and enantioselectivity through dynamic resolution. researchgate.netnih.gov | up to 80% researchgate.netnih.gov | up to 98:2 researchgate.netnih.gov |

| Electrophilic Quenching | Alkyl Halides | Forms new C-P bonds to create diverse phosphine boranes. jlu.edu.cn | Good jlu.edu.cn | Dependent on the enantiopurity of the lithiated intermediate |

Oxidative Coupling Reactions

Oxidative coupling represents a significant strategy for the synthesis of complex phosphine boranes, particularly for creating C2-symmetric bisphosphine ligands. This method typically involves the deprotonation of a phosphine-borane precursor followed by oxidation to induce dimerization.

For instance, the synthesis of (S,S)-DIPAMP, a well-known P-chiral ligand, can be achieved using a phosphine-borane methodology. The process starts with a chiral precursor which, after reaction with s-BuLi and subsequent treatment with CuCl₂, undergoes oxidative coupling to form the desired bisphosphine-borane. nih.gov This intermediate can then be deprotected to yield the final ligand. nih.gov Similarly, tertiary phosphine-boranes bearing a methyl group can be deprotonated and then subjected to oxidative dimerization to afford dimerized products with the borane group intact. nih.govjst.go.jp

However, the success of oxidative coupling can be highly dependent on the structure of the starting material. In the attempted synthesis of a ligand precursor from 1-tert-butylphospholane–borane, oxidative coupling proceeded sluggishly and favored the formation of an undesired meso-isomer over the desired C2-symmetric product. nih.gov

Table 1: Examples of Oxidative Coupling Reactions in Phosphine Borane Synthesis

| Precursor | Reagents | Product Type | Significance | Reference |

|---|---|---|---|---|

| (Anisyl)methylphenylphosphine-borane derivative | 1. s-BuLi, 2. CuCl₂ | (S,S)-DIPAMP-borane | Demonstrates utility for synthesizing established P-chiral ligands like DIPAMP. | nih.gov |

| Tertiary phosphine-boranes with a P-methyl group | 1. Base (deprotonation), 2. Oxidant | Dimerized phosphine-boranes | A general method for creating P-P or P-C-C-P linkages. | jst.go.jp |

| 1-tert-butylphospholane–borane | Various coupling conditions | meso-isomer (undesired) | Highlights the substrate sensitivity and potential challenges of the method. | nih.gov |

Formation of P-Stereogenic Building Blocks

The creation of enantiomerically pure P-stereogenic building blocks is fundamental to the synthesis of chiral phosphine ligands. Phosphine-boranes are central to these methodologies, which often employ chiral auxiliaries or asymmetric catalysis.

One established method utilizes ephedrine (B3423809) as a chiral auxiliary. Reaction of a bis(diethylamino)alkylphosphine with ephedrine, followed by borane protection, yields 1,3,2-oxazaphospholidine (B15486607) boranes. beilstein-journals.orgnih.gov Stereoselective ring-opening of these intermediates with organolithium reagents proceeds with retention of configuration at the phosphorus center, producing acyclic P-chiral phosphine-boranes. nih.gov These can be further converted to chiral chlorophosphine-boranes, which are versatile synthons that react with nucleophiles with an inversion of configuration. nih.gov

Another powerful approach involves the dynamic resolution of a lithiated racemic phosphine-borane. For example, racemic tert-butylphenylphosphine-borane can be deprotonated, and the resulting lithiated species is resolved using the chiral ligand (-)-sparteine. acs.org This method allows for the direct synthesis of P-chiral phosphine-boranes.

Catalytic methods have also emerged as a highly efficient route. A nickel complex featuring an unsymmetric bisphosphine (PCP') pincer ligand has been used for the highly enantioselective addition of primary phosphines to electron-deficient alkenes. acs.org This reaction produces various P-stereogenic secondary phosphine-boranes in good yields and with excellent enantioselectivity (up to 99% ee). acs.org

Alternative Synthetic Routes to P-Stereogenic Phosphine Boranes

Beyond the primary methods, several alternative and innovative routes have been developed to access P-stereogenic phosphine boranes, expanding the toolkit for creating novel and structurally diverse chiral phosphorus compounds.

Aryne Chemistry in Phosphine Borane Synthesis

Aryne chemistry provides an efficient pathway for C-P bond formation, particularly for synthesizing o-arylphosphine derivatives. tandfonline.com This method involves the reaction of a secondary phosphine-borane with an aryne precursor, such as 1,2-dibromobenzene, in the presence of a strong base like n-BuLi. researchgate.netresearchgate.net The reaction of P-chirogenic secondary phosphine-boranes with arynes proceeds with retention of configuration at the phosphorus center. researchgate.net This strategy has been successfully employed to create o-boronatophenylphosphine derivatives by trapping the intermediate with boron reagents. researchgate.net The reaction of diphenylphosphine (B32561) oxide with successive aryne precursors has also been explored to access nonsymmetrical dibenzophospholes. tandfonline.com

Transformations of Phosphinous Acid-Boranes

Chiral phosphinous acid-boranes are valuable intermediates for the synthesis of bulky P-stereogenic phosphines. acs.org This route often begins with readily available, enantiopure H-menthylphosphinates. These precursors are transformed into chiral phosphinous acid-boranes, which can then be elaborated into a wide range of hindered P-chiral tertiary phosphine-boranes with excellent enantiomeric excesses. acs.org This methodology leverages the synthetic potential of phosphinous acid-boranes to build sterically demanding chiral ligands. acs.org

Preparation of Functionalized Phosphine Borane Derivatives

The phosphine-borane complex is stable enough to allow for extensive functionalization at the phosphorus substituents. A common method involves the deprotonation of a phosphine-borane, typically at a carbon adjacent to the phosphorus atom, followed by reaction with a variety of electrophiles. nih.govjst.go.jp For example, tertiary phosphine-boranes with a methyl group can be deprotonated and subsequently reacted with alkyl halides or carbonyl compounds to introduce new functional groups. jst.go.jp

This strategy is not limited to simple alkylation. Secondary phosphine-boranes can be deprotonated to form phosphide (B1233454) boranes, which then react with halogenosilanes to produce P-chirogenic silylphosphine-boranes in high yields. researchgate.net These silylphosphine-boranes can further participate in phospha-Michael reactions with enones, affording addition products without racemization at the chiral phosphorus center. researchgate.net This highlights the robustness of the phosphine-borane unit throughout multi-step synthetic sequences.

Table 2: Functionalization of Phosphine Borane Derivatives

| Starting Material | Reagents | Product Type | Significance | Reference |

|---|---|---|---|---|

| Tertiary phosphine-borane with P-methyl group | 1. Base, 2. Alkyl halide or Carbonyl compound | Functionally elaborated tertiary phosphine-borane | General method for introducing diverse functional groups. | jst.go.jp |

| Secondary phosphine-borane | 1. Base, 2. Halogenosilane | Silylphosphine-borane | Creates P-chirogenic silylphosphines for further reactions. | researchgate.net |

| P-chirogenic silylphosphine-borane | Michael acceptors (e.g., enones) | Phospha-Michael adduct | Demonstrates stereoretention at the P-center during addition reactions. | researchgate.net |

| (S)-tert-butyldimethylphosphine-borane | 1. Ruthenium catalyst (oxidative degradation) | (S)-tert-butylmethylphosphine-borane | A key step in synthesizing the QuinoxP* ligand. | tcichemicals.com |

Deprotonation and Anionic Species Formation

The protons on the methyl groups of this compound exhibit enhanced acidity due to the influence of the adjacent phosphine-borane complex. This allows for deprotonation using strong bases, leading to the formation of highly reactive anionic intermediates known as phosphido-boranes.

α-Metallation Processes and Stabilizing Interactions

The deprotonation at the carbon atom adjacent to the phosphorus center, known as α-metallation, is a fundamental process in the functionalization of phosphine-boranes. The use of a strong organolithium base, such as tert-butyllithium, can effectively remove a proton from one of the methyl groups to generate a lithiated phosphido-borane. Research indicates that phosphine boranes are generally less readily lithiated than analogous phosphine oxides or sulfides. nih.gov

Formation of Bis-Lithiomethyl Compounds

Remarkably, this compound can undergo direct dilithiation, where both methyl groups are deprotonated. rsc.orgnih.gov This transformation is achieved by treating the phosphine-borane with tert-butyllithium (tBuLi) in the presence of the chiral diamine ligand (R,R)-N,N,N',N'-tetramethylcyclohexane-1,2-diamine ((R,R)-TMCDA). rsc.org The resulting dilithiated Lewis base adduct is a rare example of a geminal dianionic species stabilized by a single phosphorus center. rsc.orgnih.gov This process underscores the significant acidifying effect of the phosphine-borane group on the adjacent methyl protons.

Table 1: Reaction Conditions for the Dilithiation of this compound

| Reagent 1 | Reagent 2 | Product | Key Finding | Reference |

| tert-Butyllithium (tBuLi) | (R,R)-TMCDA | Dilithiated this compound | Direct deprotonation of both methyl groups is achieved. | rsc.orgnih.gov |

Borane Decomplexation and Exchange Reactions

The borane moiety in this compound acts as a protecting group for the trivalent phosphorus atom, preventing oxidation. nih.gov The removal, or decomplexation, of this borane group is a critical step to liberate the free phosphine for use in applications such as ligand synthesis for catalysis. This process is typically achieved through an exchange reaction with a Lewis base, most commonly a tertiary amine.

Ligand Displacement by Tertiary Amines

The borane group can be transferred from the phosphine to a tertiary amine. nih.govresearchgate.net The efficiency and rate of this displacement are highly dependent on the nature of the amine, the phosphine, and the solvent used. nih.gov For alkyl-rich phosphine boranes, more reactive amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) are often required, particularly in apolar solvents and at elevated temperatures. nih.govresearchgate.net In contrast, aryl-rich phosphine boranes are more reactive and can be deprotected using less reactive amines like diethylamine (B46881) or pyrrolidine. nih.gov The choice of amine is therefore a key consideration for optimizing the deprotection step. nih.govresearchgate.net

Kinetic and Mechanistic Aspects of Borane Exchange

Kinetic studies of the borane transfer from tertiary phosphine-boranes to amines have provided significant insight into the reaction mechanism. nih.govresearchgate.net The reaction exhibits second-order kinetics, indicating a bimolecular process involving both the phosphine-borane and the amine in the rate-determining step. nih.gov Furthermore, observations such as the lack of crossover products and negative entropies of activation are consistent with a direct, associative transfer mechanism, akin to an SN2-like process. nih.govresearchgate.net This proceeds via a transition state where the amine attacks the boron atom concurrently with the cleavage of the phosphorus-boron bond, rather than a dissociative (SN1-like) pathway involving a free borane intermediate. nih.govresearchgate.net

Table 2: Factors Influencing Borane Decomplexation by Amines

| Factor | Observation | Implication | Reference |

| Amine Reactivity | More reactive amines (e.g., DABCO) are needed for alkyl-rich phosphine boranes. | The choice of amine must be matched to the phosphine's electronic properties. | nih.govresearchgate.net |

| Solvent Polarity | Transfer is more efficient in apolar solvents. | Apolar solvents can lead to ground-state destabilization, favoring the reaction. | nih.govresearchgate.net |

| Mechanism | The reaction follows second-order kinetics. | The process is a direct SN2-like transfer, not a dissociative one. | nih.govresearchgate.net |

| Concentration | High initial concentrations of both reactants are beneficial. | The bimolecular nature of the reaction means higher concentrations increase the rate. | nih.govresearchgate.net |

Reactivity of Phosphido-Boranes

The lithiated anionic species generated from the deprotonation of this compound are potent nucleophiles and valuable synthetic intermediates. These phosphido-boranes can react with a variety of electrophiles to form new carbon-phosphorus or heteroatom-phosphorus bonds.

The reaction of these lithiated intermediates with alkyl halides, for example, provides a route to synthesize more complex and sterically demanding phosphine-boranes. This alkylation occurs at the carbanion, extending the carbon chain attached to the phosphorus atom. The borane complex remains intact during this process, continuing to protect the phosphorus center. Subsequent deprotection with an amine can then yield the free tertiary phosphine. This sequential deprotonation-alkylation-deprotection strategy is a powerful tool for the synthesis of custom phosphine ligands. Research on related systems has shown that such alkylation and arylation reactions can proceed stereospecifically. researchgate.net The reactivity of these phosphido-borane anions is central to the synthetic utility of their parent phosphine-borane adducts.

Nucleophilic Character in Organic Transformations

The phosphorus atom in this compound retains nucleophilic character, although it is tempered by the coordination to the borane. This nucleophilicity is central to many of its applications. For instance, the phosphorus center can participate in substitution reactions, highlighting its ability to act as a nucleophile.

Research has shown that phosphine-borane complexes can be deprotonated to form lithiated phosphido-borane species. These intermediates are highly nucleophilic and can react with various electrophiles. This strategy is a cornerstone for the synthesis of P-chiral phosphine-boranes acs.org.

Furthermore, the nucleophilicity of the phosphine in phosphine-borane adducts is demonstrated in their reactions with electron-deficient species. Studies on related systems show that phosphines can initiate the ring-opening of solvents like tetrahydrofuran (THF) when activated by a strong Lewis acid such as B(C₆F₅)₃. In this process, the phosphine nucleophilically attacks a carbon atom of THF, leading to the formation of zwitterionic phosphonium-borate species nih.gov. This reactivity underscores the ability of the phosphorus lone pair, even when complexed, to engage in nucleophilic attack.

Influence of Electronic and Steric Factors on Reactivity

The reactivity of phosphine-borane adducts is significantly influenced by the electronic and steric properties of the substituents on the phosphorus atom.

Electronic Effects: Theoretical and experimental studies have provided detailed insights into how substituents on the aryl rings of phosphine-boranes modulate their reactivity.

Electron-withdrawing groups (EWGs) on the phenyl ring of an arylphosphine-borane make the P-H bonds more acidic and can increase the rate of reactions like metal-catalyzed dehydrocoupling. However, these same groups weaken the P-B bond, making bond cleavage a more likely parallel reaction pathway nih.gov.

Electron-donating groups (EDGs), in contrast, strengthen the P-B bond and disfavor P-B bond cleavage pathways nih.gov.

Computational studies using density functional theory (DFT) on a series of para-substituted triarylphosphine-boranes (PAr₃-BH₃) have systematically quantified these effects, correlating them with Hammett σ constants to establish a clear relationship between the electronic nature of the substituent and the properties of the P-B bond nih.gov.

Steric Effects: The steric bulk of the phosphine ligand plays a crucial role in its reactivity.

Bulky, electron-rich phosphine-boranes, such as those with adamantyl groups, have been shown to hinder processes like dehydrocoupling. Instead, they may form intermediate σ-complexes that proceed to P-B bond cleavage nih.gov.

In reactions involving metal centers, the steric profile of the phosphine ligand can determine the feasibility of subsequent reaction steps. For example, in the dehydrocoupling of phosphine-boranes at a Pt(II) center, the formation of a disubstituted product was not observed, which was attributed to the potential for unfavorable steric hindrance in a proposed Pt(IV) intermediate psu.edu.

The interplay between these factors is summarized in the table below, based on general findings for arylphosphine-boranes.

| Factor | Influence on Reactivity | Effect on P-B Bond | Research Finding |

| Electron-Withdrawing Group on Phenyl Ring | Increases rate of dehydrocoupling | Weakens the bond, increases likelihood of cleavage | EWGs on the phosphine-borane lead to a parallel product formation from P-B cleavage. nih.gov |

| Electron-Donating Group on Phenyl Ring | Decreases rate of dehydrocoupling | Strengthens the bond, disfavors cleavage | With EDGs, no parallel product from P-B cleavage is formed. nih.gov |

| Increased Steric Bulk on Phosphorus | Hinders reactions like dehydrocoupling | Can lead to P-B bond cleavage via alternative pathways | Bulky, electron-rich H₃B·P(Ad)₂H does not undergo dehydrocoupling but rather P-B bond cleavage. nih.gov |

Borane Moiety Participation in Chemical Transformations

Hydride Transfer Reactions

The BH₃ group in this compound is a source of hydride (H⁻), enabling the compound to act as a reducing agent. The mechanism of reduction by borane complexes typically involves the transfer of a hydride ion from the boron atom to an electrophilic center, such as a carbonyl carbon lumenlearning.comdalalinstitute.com.

Nucleophilic Attack: The reaction is often initiated by the activation of the carbonyl group by the Lewis acidic boron atom. Subsequently, a hydride ion is transferred from the borane to the electrophilic carbonyl carbon. This step involves the electrons of a B-H bond acting as the nucleophile, forming a new C-H bond and an alkoxide-borane complex lumenlearning.comacsgcipr.org.

Protonation/Workup: The resulting alkoxide intermediate is then protonated during a workup step (e.g., by adding water or acid) to yield the final alcohol product lumenlearning.com.

This reactivity is fundamental to the use of borane complexes in the reduction of various functional groups. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce a wide array of functional groups, borane complexes like this compound offer a milder alternative, often with greater functional group tolerance acsgcipr.org.

Activation of Multiple Bonds (e.g., C=C, C=O)

The borane moiety can activate polarized multiple bonds, most notably the carbon-oxygen double bond (C=O) in aldehydes and ketones, as described in the hydride transfer section dalalinstitute.comacsgcipr.org. The Lewis acidity of the boron atom allows it to coordinate to the oxygen atom of the carbonyl group. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydride from the same or another borane molecule dalalinstitute.com.

While the classic hydroboration of carbon-carbon double (C=C) or triple bonds is a hallmark of borane chemistry, stable adducts like this compound are generally not the reagents of choice for this transformation. This is because the P-B adduct is significantly more stable and less reactive than free borane (B₂H₆) or its complexes with weaker donors like THF or dimethyl sulfide nih.gov. The primary role of the phosphine-borane is often as a protected, stable precursor to the free phosphine nih.gov.

However, related phosphine-borane systems have been developed as sophisticated catalysts. For instance, ambiphilic phosphine-borane catalysts have been used for the reduction of CO₂ to methanol, where the catalyst activates the C=O bonds of carbon dioxide without forming a stable adduct acs.org. Other phosphine-borane-ligated palladium and gold complexes have shown high chemoselectivity in activating acyl chlorides for cross-coupling reactions, preferentially activating the C=O bond over C-halogen bonds acs.orgrsc.org.

P-B Bond Stability and Cleavage Mechanisms

Electronic Effects of Boron Substituents on Bond Stability

The stability of the dative phosphorus-boron (P-B) bond is highly dependent on the electronic properties of the substituents on both the phosphorus and boron atoms. Focusing on the boron substituents, a clear trend emerges: the electrophilicity of the boron atom directly impacts the strength of the P-B bond.

Recent studies have shown that increasing the electrophilicity of the boron atom can enhance the stability of the phosphine-borane adduct. This was demonstrated in the design of novel progesterone (B1679170) receptor antagonists, where it was noted that B-(trifluoromethyl)phenyl phosphine-borane derivatives benefit from the electron-withdrawing nature of the trifluoromethylphenyl group, which stabilizes the P-B bond nih.gov.

Conversely, electron-donating groups attached to the boron atom can weaken the P-B bond. This effect was observed in a study of B-(4-hydroxyphenyl)phosphine borane derivatives. The electron-donating character of the 4-hydroxyphenyl group was suggested to weaken the P-B bond, leading to lower stability and potential cleavage of the bond followed by oxidation of the phosphine [].

This relationship is crucial for the rational design of phosphine-borane adducts for various applications, whether for use as stable, protected phosphines or as reactive components in catalysis.

| Boron Substituent | Electronic Effect | Influence on Boron Electrophilicity | Effect on P-B Bond Stability |

| Trifluoromethylphenyl | Strongly Electron-Withdrawing | Increases | Stabilizes the adduct nih.gov |

| Hydroxyphenyl | Electron-Donating | Decreases | Weakens the bond, lowers stability |

Oxidative Cleavage Pathways

The borane group in this compound serves as a protective shield for the otherwise easily oxidized lone pair of electrons on the trivalent phosphorus atom. nih.govnih.gov However, under specific oxidative conditions, the phosphorus-boron (P-B) bond can be cleaved. This process is a critical aspect of its chemistry, as deprotection of the phosphine is often a necessary step for its subsequent reactions. mdpi.com

The oxidative cleavage of the P-B bond in phosphine boranes can be influenced by the electronic properties of the substituents on the phosphorus and boron atoms. For instance, the presence of an electron-donating group, such as a 4-hydroxyphenyl group on the boron atom, can weaken the P-B bond, making it more susceptible to cleavage and subsequent oxidation of the phosphine to phosphine oxide. nih.gov In a stability test of B-(4-hydroxyphenyl)diethylphenylphosphine borane, the formation of diethylphenylphosphine (B167853) oxide was observed, suggesting cleavage of the P-B bond followed by oxidation. nih.gov

Common oxidizing agents used for the cleavage of carbon-carbon or carbon-heteroatom bonds in various organic molecules include ozone, potassium permanganate, and ruthenium tetroxide. numberanalytics.comlibretexts.org While the direct oxidative cleavage of this compound is a specific reaction, the principles of oxidative cleavage from broader organic chemistry provide a framework for understanding the potential reagents and conditions that could be effective. These strong oxidizing agents typically lead to the formation of highly oxidized products. libretexts.org

The cleavage can also be initiated through a nucleophilic substitution reaction (SN2) mechanism. In the presence of certain nucleophiles, such as amine groups, the borane moiety can be removed, exposing the phosphine. mdpi.com This deboronated phosphine is then susceptible to oxidation. mdpi.com This two-step process, deprotection followed by oxidation, is a key pathway for the reactivity of phosphine-boranes in biological systems, where they can cleave disulfide bonds. mdpi.com

The table below summarizes the observed oxidative cleavage of a related phosphine borane derivative.

Table 1: Stability and Oxidative Cleavage Product of a Phosphine Borane Derivative

| Compound | Conditions | Observation | Postulated Product |

| B-(4-hydroxyphenyl)diethylphenylphosphine borane | 37 °C in neutral PBS for 3 h | Slight instability | Diethylphenylphosphine oxide |

Structural Characterization and Spectroscopic Analysis

X-ray Diffraction Studies

Solid-State Structures of Dimethylphenylphosphine (B1211355) Borane (B79455) Derivatives

The solid-state structures of phosphine (B1218219) borane derivatives are diverse, influenced by the substituents on both the phosphorus and boron atoms. While the parent dimethylphenylphosphine borane is a fundamental structure, studies often focus on its derivatives to modulate properties.

For instance, the solid-state structure of the benzyl-substituted diphenylphosphine (B32561) borane complex, [{Ph2P(BH3)CHPh}Li(OEt2)2], has been characterized as a discrete monomer. core.ac.uk In contrast, other alkali metal complexes of phosphine-borane-stabilized carbanions, such as [{iPr2P(BH3)CHPh}Li(THF)]2, crystallize as borane-bridged dimers. core.ac.ukresearchgate.net The nature of the substituent on the phosphorus and the choice of alkali metal and coordinating solvent collectively determine whether the resulting complex is monomeric, dimeric, or polymeric in the solid state. core.ac.uk For example, potassium complexes of benzyl-substituted phosphine-boranes tend to form polymeric structures linked by bridging BH3 groups and interactions between the potassium cations and the aromatic rings. core.ac.uk

In another example, the crystal structure of triphenylphosphine-(4-bromophenyl)borane, an analog of this compound, shows the expected tetrahedral geometry around both the boron and phosphorus atoms. nih.gov

Elucidation of Adduct Geometries and Bonding Motifs (e.g., Li-H Interactions)

X-ray crystallography is instrumental in elucidating the complex bonding interactions within adducts of phosphine boranes. In the case of lithiated phosphine-borane-stabilized carbanions, distinct bonding motifs involving lithium-hydride (Li-H) interactions are observed.

Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Crystal packing and intermolecular forces dictate the macroscopic properties of a molecular solid. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions within a crystal lattice. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of molecules in solution. For this compound and its derivatives, multi-nuclear NMR provides a wealth of information.

Multi-Nuclear NMR Characterization (¹H, ¹¹B, ¹³C, ¹⁹F, ³¹P NMR)

A combination of NMR-active nuclei is used to fully characterize phosphine borane adducts.

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms. In B-(3-Trifluoromethyl)phenyl dimethyl(phenyl)phosphine–borane, aromatic protons appear in the δ 7.26-7.65 ppm range, while the methyl protons on phosphorus appear as a doublet at δ 1.53 ppm. nih.gov The broad signal observed between δ 1.72-2.35 ppm is characteristic of the B-H protons. nih.gov

¹¹B NMR: Boron-11 NMR is particularly diagnostic for borane adducts. The boron atom in a tetracoordinated phosphine-borane typically appears as a quartet due to coupling with the three attached hydrogen atoms (¹JBH). For various amine- and phosphine-boranes, these signals are found in a characteristic range, such as the quartet observed at -10.00 ppm (J = 98.0 Hz) for pyrrolidine-borane. rsc.org For triphosphinoboranes, broad resonances in the range of 50.4–63.8 ppm are indicative of a tricoordinated boron atom. nih.gov

³¹P NMR: Phosphorus-31 NMR is used to probe the environment of the phosphorus atom. In phosphine-borane adducts, the coordination of the borane to the phosphorus lone pair results in a significant change in the chemical shift compared to the free phosphine.

¹³C NMR: Carbon-13 NMR complements ¹H NMR in mapping the carbon skeleton of the molecule. chemicalbook.com

¹⁹F NMR: For fluorinated derivatives, such as those containing a trifluoromethyl group, ¹⁹F NMR is a sensitive probe for characterizing the fluorine-containing moieties.

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| B-(3-Trifluoromethyl)phenyl Dimethyl(phenyl)phosphine–Borane | ¹H | 7.26-7.65 (m, Ar-H) 1.72-2.35 (br, B-H) 1.53 (d, P-CH₃, J = 10.7) | Multiplet (m) Broad (br) Doublet (d) | nih.gov |

| Pyrrolidine-borane (analog) | ¹¹B | -10.00 (q, J = 98.0) | Quartet (q) | rsc.org |

Application in Monitoring Reaction Progress and Intermediates

NMR spectroscopy is not only used for final product characterization but also as a powerful real-time tool for monitoring the progress of chemical reactions and identifying transient intermediates.

The synthesis of amine-boranes via the displacement of ammonia (B1221849) from ammonia-borane can be effectively monitored by ¹¹B NMR. rsc.org By taking aliquots from the reaction mixture, the disappearance of the starting material's signal and the appearance of the product's characteristic quartet can be tracked to determine when the reaction is complete. rsc.org

Furthermore, variable-temperature (VT) NMR studies can provide insight into dynamic processes. For example, ¹H{³¹P} NMR has been used to study phosphine exchange in an arsenium complex of dimethylphenylphosphine. researchgate.net At room temperature, broadened signals indicated a dynamic exchange process, while at a lower temperature (-50 °C), the exchange slowed sufficiently to observe sharp, distinct resonances for the inequivalent methyl groups, confirming the complex's asymmetric nature in the slow exchange limit. researchgate.net

Studies of Dynamic Processes (e.g., Fluxionality, Exchange Reactions)

This compound is not a static molecule; it engages in dynamic processes such as fluxionality and exchange reactions. These behaviors are often investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. Exchange reactions can occur with other Lewis bases or acids, and the rate of these exchanges is influenced by the steric and electronic properties of the substituents on the phosphorus atom.

Fluxionality, specifically rotation around the phosphorus-boron (P-B) bond, is another key dynamic feature. While it is a single bond, steric hindrance between the phenyl and methyl groups on the phosphorus and the borane moiety can create a significant energy barrier to rotation. Variable-temperature NMR studies are instrumental in quantifying this barrier by observing changes in the NMR spectrum, such as the coalescence of signals at different temperatures.

Deuterium (B1214612) Labeling Experiments for Mechanistic Elucidation

Deuterium labeling is a powerful technique for unraveling the reaction mechanisms involving this compound. By substituting hydrogen with deuterium at specific positions, chemists can trace the pathways of atoms during a reaction.

For instance, using this compound-d₃ (where the borane hydrogens are replaced by deuterium) allows researchers to track the transfer of a deuteride (B1239839) ion in reactions. This isotopic labeling can confirm whether the B-H (or B-D) bond is directly involved in the rate-determining step of a given transformation. Such experiments have been crucial in understanding hydride transfer reactions and the role of the borane moiety in various chemical processes.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a cornerstone technique for the unambiguous identification and characterization of phosphine boranes like this compound.

Ionization Behavior and Mass Peak Analysis (e.g., [M-H]⁺, Dimeric Species)

The way this compound ionizes in a mass spectrometer provides valuable structural information. Common ionization techniques like electrospray ionization (ESI) can produce a variety of ions. While the protonated molecule ([M+H]⁺) is frequently observed, the loss of a hydride to form the [M-H]⁺ ion is also a characteristic feature, reflecting the nature of the B-H bonds.

Furthermore, the formation of adducts with ions like sodium ([M+Na]⁺) or potassium ([M+K]⁺) is common, as is the appearance of dimeric species such as [2M+H]⁺. The observation of these larger aggregates can offer insights into the intermolecular interactions of the compound.

| Ion Type | Typical Observation | Significance |

| [M+H]⁺ | Frequently observed | Confirms molecular mass |

| [M-H]⁺ | Characteristic | Indicates hydride loss from borane |

| [M+Na]⁺ | Common | Adduct formation |

| [2M+H]⁺ | Can be observed | Indicates dimer formation |

Role in Identity Confirmation of Phosphine Boranes

The paramount role of HRMS is the precise mass determination, which serves to confirm the elemental composition and, therefore, the identity of this compound. The high accuracy of HRMS allows for the differentiation between compounds with identical nominal masses but different atomic constituents.

Computational and Theoretical Studies on Dimethylphenylphosphine Borane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT calculations have been instrumental in elucidating various aspects of the chemistry of dimethylphenylphosphine (B1211355) borane (B79455) and related phosphine-borane adducts.

Investigation of Deprotonation Mechanisms and Energetics

DFT calculations have been employed to investigate the mechanism and energetics of the deprotonation of phosphine-boranes, a crucial step in their functionalization. Studies have focused on the deprotonation at the α-carbon to the phosphorus atom, which leads to the formation of a lithiated intermediate. This process is often carried out using strong bases such as n-butyllithium.

Theoretical calculations have shown that the deprotonation can proceed through different pathways, involving either monomeric or dimeric forms of the lithium amide base in the transition state. The calculated transition states reveal the intricate dance of bond breaking and bond formation during the proton abstraction. The energetics of these pathways, including activation energies and reaction energies, can be determined, providing a quantitative picture of the reaction feasibility. For instance, calculations can predict which deprotonation pathway is more favorable under specific reaction conditions.

| Parameter | Monomeric Pathway | Dimeric Pathway |

| Activation Energy (kcal/mol) | Calculated Value A | Calculated Value B |

| Reaction Energy (kcal/mol) | Calculated Value C | Calculated Value D |

Note: The values in this table are illustrative and represent the type of data that can be obtained from DFT calculations on deprotonation reactions.

Elucidation of Structural Features and Stability of Metallated Derivatives

DFT studies have revealed that the phosphine-borane group plays a significant role in stabilizing the adjacent negative charge on the carbon atom in the metallated derivative. This stabilization is attributed to the delocalization of the negative charge into the σ*-orbitals of the P–C(Ph) or P–C(Me) bonds of the phosphine-borane substituent. This electronic effect influences the structure and reactivity of the metallated intermediate. The stability of these derivatives is a key factor in their utility in subsequent synthetic transformations.

| Structural Parameter | Calculated Value | Experimental Value |

| C-Li Bond Length (Å) | Value X | Value Y |

| P-Cα Bond Length (Å) | Value Z | Value W |

| P-B Bond Length (Å) | Value Q | Value R |

Note: This table illustrates the comparison between DFT-calculated and experimentally determined structural parameters for a metallated phosphine-borane derivative.

Analysis of Reaction Pathways and Transition States

Beyond deprotonation, DFT calculations are a powerful tool for analyzing the pathways and transition states of various reactions involving dimethylphenylphosphine borane. This includes nucleophilic substitution reactions where the metallated derivative acts as a nucleophile, or reactions involving the modification of the borane group.

By mapping the potential energy surface of a reaction, computational chemists can identify the minimum energy pathway that connects reactants to products. Along this pathway, the transition state, which represents the highest energy point, can be located and characterized. The geometry and energetic properties of the transition state provide critical information about the reaction mechanism and the factors that control its rate. For example, DFT calculations can be used to explore whether a reaction proceeds through a concerted or a stepwise mechanism.

Prediction of Spectroscopic Parameters (e.g., Chemical Shieldings)

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for the characterization of new compounds and for the interpretation of experimental spectra. A particularly important application is the prediction of Nuclear Magnetic Resonance (NMR) chemical shieldings, which can be converted to chemical shifts.

The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a widely used approach for calculating NMR chemical shieldings. By calculating the theoretical chemical shifts for a proposed structure, they can be compared with the experimental NMR spectrum to confirm or refute the structural assignment. This is particularly useful for complex molecules or for distinguishing between isomers. Theoretical predictions of ¹H, ¹³C, ¹¹B, and ³¹P NMR chemical shifts for this compound and its derivatives can be performed.

| Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ³¹P | Value A | Value B |

| ¹¹B | Value C | Value D |

| ¹³C (Methyl) | Value E | Value F |

| ¹³C (Phenyl ipso) | Value G | Value H |

Note: This table provides an example of how DFT-predicted NMR chemical shifts can be compared with experimental data.

Molecular Orbital Analysis

Electronic Structure of this compound Adducts

Molecular orbital analysis of this compound provides insights into the nature of the phosphorus-boron dative bond. This bond is formed by the donation of the lone pair of electrons from the phosphorus atom (a Lewis base) to the empty p-orbital of the boron atom in borane (a Lewis acid). nih.gov

Interaction of Boron Orbitals with Ligand Systems

The bonding in phosphine-borane adducts, including this compound, is a subject of detailed theoretical investigation. The primary interaction is a dative bond formed as the Lewis basic phosphorus atom donates electron density from its lone pair into an empty p-orbital of the Lewis acidic boron atom nih.gov. This donation from the phosphine (B1218219) ligand to the boron center is the predominant mode of bonding in these complexes.

Acidity and Basicity Studies

Computational studies have been instrumental in determining the intrinsic, gas-phase acidities of phosphine boranes. A key finding from these theoretical investigations is that the complexation of a phosphine with borane (BH3) significantly enhances the acidity of the molecule compared to the corresponding free phosphine. This effect is substantial, often increasing the acidity by many orders of magnitude.

Calculations performed at the MP2/6-311+G(d,p) level of theory have been used to determine the gas-phase acidities for a range of phosphine-boranes researchgate.net. The acidity is influenced by the substituents on the phosphorus atom, which can increase the stability of the H3P···BH3 complex by up to 14 kcal/mol researchgate.net. While the gas-phase acidities of phosphines and their corresponding borane adducts can vary, a reasonable correlation is observed across different substituted compounds researchgate.net. The table below presents calculated gas-phase acidity (GA) values for representative phosphine and amine boranes, illustrating the significant increase in acidity upon borane complexation.

| Complex | Calculated Gas-Phase Acidity (GA) (kcal/mol) | Free Amine/Phosphine GA (kcal/mol) | Acidity Enhancement (kcal/mol) |

|---|---|---|---|

| H3N-BH3 | 349.1 | 398.8 | 49.7 |

| MeNH2-BH3 | 347.1 | 393.1 | 46.0 |

| Me2NH-BH3 | 346.4 | 388.9 | 42.5 |

| Me3N-BH3 | 346.7 | 386.2 | 39.5 |

| PhNH2-BH3 | 327.3 | 365.1 | 37.8 |

Data sourced from computational studies on amine-boranes, which are compared to phosphine-boranes in the referenced literature. The trend of significant acidity enhancement is analogous in phosphine-boranes. researchgate.net

Modeling of Fluxional Behavior in Metallaborane Systems

This compound's role extends to the chemistry of complex inorganic systems, such as metallaboranes, where it can influence their structure and reactivity. The modeling of fluxional behavior in these systems is a key area of computational and experimental research. Fluxional molecules are compounds in which atoms readily interchange their positions, a behavior often studied using NMR spectroscopy and rationalized through theoretical calculations.

A relevant model system is the novel rhodatetraborane dihydride, [Rh(η²-B3H8)(H)2(PPh3)2], which has been shown to exhibit intriguing fluxional behavior nih.govresearchgate.net. While this complex contains triphenylphosphine (B44618) ligands, its reactivity towards dimethylphenylphosphine (PMe2Ph) directly involves the title compound and provides insight into the dynamics of such systems nih.govresearchgate.net. The fluxional processes in these types of metallaboranes can involve the low-energy exchange of hydrogen and boron atoms nih.gov. For the related "free" B3H8⁻ anion, the energy barrier for the complete scrambling of hydrogen and boron atoms has been calculated to be 5.2 kcal/mol, providing a quantitative model for the energetic accessibility of these dynamic processes nih.gov.

The reactivity of the fluxional rhodatetraborane complex with dimethylphenylphosphine has been explored, revealing the labile nature of the metallaborane cluster nih.govresearchgate.net. Upon reaction with PMe2Ph, the four-vertex rhodatetraborane undergoes disassembly nih.gov. This process, driven by the Lewis basicity of the phosphine, results in the formation of the stable borane adduct, L–BH3 (where L = PMe2Ph), and new cationic rhodium hydride complexes, such as [Rh(H)2(PMe2Ph)4]⁺ nih.govresearchgate.net. This demonstrates that while phosphines can be spectator ligands in stable metallaboranes, a sufficiently strong Lewis base like dimethylphenylphosphine can actively participate in the system's dynamics by inducing cluster fragmentation, a process that can be modeled to understand ligand lability and cluster stability.

Advanced Research Directions and Future Perspectives

Development of Novel P-Stereogenic Phosphine (B1218219) Borane (B79455) Architectures

The synthesis of P-stereogenic (or P-chirogenic) phosphine ligands is a pivotal area in asymmetric catalysis, and phosphine-boranes are key intermediates in this process. semanticscholar.orgtcichemicals.com The borane group serves as a convenient protecting group for the phosphorus atom, preventing oxidation and allowing for stereoselective transformations at the phosphorus center. nih.govnih.gov Future research is focused on leveraging dimethylphenylphosphine (B1211355) borane to create increasingly complex and conformationally rigid P-stereogenic phosphine ligands. These advanced ligands, often bearing a bulky group like a tert-butyl group and a smaller group like a methyl group on the phosphorus atom, have demonstrated excellent enantioselectivity and efficiency in transition-metal-catalyzed reactions. tcichemicals.com

The development of novel architectures involves designing ligands where the stereogenic phosphorus center is incorporated into unique cyclic or bicyclic systems. nih.gov For instance, research into 1-phosphanorbornane-derived ligands showcases the integration of P-stereogenic centers within a rigid scaffold. nih.govrsc.org The trajectory in this field points toward using dimethylphenylphosphine borane as a starting point for multi-step syntheses that introduce chirality and build up complex ligand frameworks. These new P-stereogenic phosphines are expected to find applications in a wide array of asymmetric transformations, including hydrogenations, hydroformylations, and allylic substitutions, offering potentially higher activities and selectivities than currently available catalysts. rsc.org

Expanding the Scope of Crystallization-Induced Dynamic Resolution

Crystallization-induced dynamic resolution (CIDR) is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture, capable of achieving theoretical yields of 100%. acs.org This method relies on the in-situ racemization of the undesired enantiomer in solution while the desired enantiomer selectively crystallizes. A significant breakthrough has been the application of CIDR to the synthesis of P-stereogenic phosphine boranes starting directly from this compound. researchgate.net

In a notable study, the α-lithiated intermediate of this compound was subjected to CIDR using the inexpensive chiral ligand (R,R)-TMCDA. This process allowed for the isolation of P-stereogenic phosphine boranes with high yields (up to 80%) and excellent enantiomeric ratios (up to 98:2). researchgate.net

Key Findings in CIDR of Lithiated this compound:

| Parameter | Observation | Reference |

|---|---|---|

| Starting Material | This compound | researchgate.net |

| Chiral Ligand | (R,R)-TMCDA | researchgate.net |

| Process | Crystallization-induced dynamic resolution of the α-lithiated intermediate | researchgate.net |

| Achieved Yield | Up to 80% | researchgate.net |

| Enantiomeric Ratio | Up to 98:2 | researchgate.net |

Future research will focus on expanding the scope of this methodology. This includes exploring a wider range of chiral ligands to control the crystallization process, applying the technique to other prochiral phosphine boranes, and scaling up the process for industrial applications. rug.nlrsc.org Understanding the underlying epimerization mechanism, which involves intermolecular proton transfer, is crucial for optimizing solvent systems and reaction conditions to achieve even higher efficiency and selectivity. researchgate.net The principles learned from the CIDR of this compound are expected to be extended to the synthesis of other important classes of P-stereogenic compounds. researchgate.net

Exploration of this compound as a Building Block in Complex Molecular Synthesis

This compound is a versatile reagent in synthetic chemistry, valued for its role in forming stable phosphine-borane complexes that can be used to construct a variety of organic molecules. chemimpex.comorganic-chemistry.org Its utility extends to the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and novel materials. nih.govchemimpex.com

Future work in this area will likely focus on exploiting the reactivity of the P-H or C-H bonds adjacent to the phosphorus atom after suitable activation (e.g., deprotonation) to use this compound as a nucleophilic building block. As demonstrated in CIDR strategies, the α-lithiated species is a key intermediate that can react with various electrophiles to create new carbon-phosphorus and phosphorus-heteroatom bonds. researchgate.net This reactivity opens pathways to novel phosphorus-containing heterocycles and complex acyclic structures that are otherwise difficult to access. organic-chemistry.org The development of telescoped reaction sequences, where multiple transformations occur in a single pot starting from this compound, represents an efficient and atom-economical approach to complex molecule synthesis. researchgate.net

Further Investigation of Phosphine Borane-Based Frustrated Lewis Pairs

Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and bases that are unable to form a classical adduct. rsc.org This unquenched reactivity allows them to activate a variety of small molecules, including H₂, CO₂, and olefins, making them highly valuable in metal-free catalysis. bris.ac.uk While much of the research has focused on intermolecular FLPs, intramolecular systems where the phosphine and borane moieties are tethered are of growing interest. bris.ac.uk

Phosphine-boranes are precursors to these FLPs and can also participate directly in FLP-type reactivity. The steric and electronic properties of both the phosphine and the borane components can be tuned to modulate the reactivity of the resulting FLP. rsc.org Future research will involve the systematic investigation of phosphine-borane systems, including derivatives of this compound, in FLP chemistry. proquest.com Key research directions include:

Designing new FLPs: Creating novel linked phosphine-borane systems with optimized linkers to control the P---B distance and pre-organize the molecule for catalysis. bris.ac.uk

Activating challenging substrates: Exploring the reactivity of these FLPs towards less reactive small molecules.

Catalytic applications: Developing new metal-free catalytic cycles for hydrogenation, CO₂ reduction, and other important chemical transformations. nih.gov

The overarching goal is to move from stoichiometric activations to efficient catalytic turnovers by carefully designing the phosphine-borane architecture.

Computational Design of New Reactivity and Selectivity in Catalytic Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of catalytic systems. nih.gov In the context of phosphine-boranes, computational studies are crucial for designing new catalysts and elucidating reaction mechanisms, especially in the field of FLP chemistry. tandfonline.comresearchgate.net

Recent computational work has focused on modeling the activation of CO₂ by various phosphine-borane FLPs. tandfonline.comtandfonline.com These studies calculate activation energies and reaction profiles, providing insights into how the electronic and steric properties of the substituents on the phosphorus and boron atoms influence catalytic activity. researchgate.nettandfonline.com For example, DFT calculations have been used to design 14 different phosphine-borane catalysts and evaluate their efficiency for CO₂ activation, identifying key structural features that lead to lower energy barriers. tandfonline.comtandfonline.com

Computational Insights into Phosphine-Borane FLP Catalysis:

| Application | Computational Method | Key Findings | Reference |

|---|---|---|---|

| CO₂ Activation | DFT (B3LYP-D3, M06-2X) | Catalyst activity is highly influenced by ligands on boron and phosphine. | tandfonline.comtandfonline.com |

| H₂ Activation | DFT (M06-2X) | Calculation of energy barriers for H₂ splitting by intra- and intermolecular FLPs. | nih.gov |

| Catalyst Design | DFT | In-silico screening of potential phosphine-borane structures to predict catalytic efficiency before synthesis. | researchgate.net |

The future of this field lies in a synergistic approach combining computational design and experimental validation. Predictive modeling will be used to screen vast libraries of virtual phosphine-borane derivatives to identify promising candidates for specific catalytic applications. This in-silico approach will accelerate the discovery of new, highly selective, and reactive catalysts based on the this compound scaffold, saving significant time and resources in the laboratory. ub.bwresearchgate.net

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for producing enantiomerically pure dimethylphenylphosphine borane derivatives?

- Answer: A one-pot reductive methodology using tert-butylmethylphosphinous acid borane as a precursor is effective. Tetrabutylammonium borohydride serves as the optimal reducing agent, achieving enantiomeric purity >99% (verified via optical rotation). This method avoids racemization by maintaining configurational stability of intermediates in solvents like THF or toluene at controlled temperatures .

Q. How is the configurational stability of intermediates assessed during phosphine borane synthesis?

- Answer: Stability is evaluated by monitoring intermediates in solvents (e.g., THF, toluene) at varying temperatures using NMR spectroscopy. For example, highlights that intermediates remain stable below –30°C, enabling high-yield synthesis without enantiomeric degradation .

Q. What analytical techniques confirm the purity and structure of synthesized this compound complexes?

- Answer:

- Optical rotation for enantiomeric purity (e.g., 99% optical purity in Quinox-P* ligand synthesis) .

- Solid-state ¹¹B NMR to identify boron environments (e.g., δ 17.2 and 22.5 ppm peaks for amine-borane complexes) .

- X-ray crystallography for structural confirmation (referenced in for analogous compounds) .

Advanced Research Questions

Q. What strategies control stereochemistry in P-chirogenic phosphine borane ligands for catalytic applications?

- Answer:

- Step 1: React oxazaphospholidine-borane with organolithium reagents (e.g., R¹Li) to cleave P-O bonds and form lithium salts.

- Step 2: Trap intermediates with chlorophosphines (e.g., R'₂PCl) and borane to form air-stable diborane complexes.

- Step 3: Remove borane groups using DABCO, achieving up to 73% yield of enantiopure ligands .

Q. How do reaction conditions influence the conversion efficiency of tertiary boranes with secondary phosphines?

- Answer: Key factors include solvent polarity, temperature, and catalyst choice. For example, Table 5.1 () shows that non-polar solvents (e.g., hexane) at 60°C improve yields by reducing side reactions. Catalytic additives like Lewis acids (e.g., BF₃) can further enhance conversion rates .

Q. How can borane-polymer composites be optimized for photostability in optical devices?

- Answer:

- Experimental Design: Embed boranes (e.g., anti-B₁₈H₂₂ derivatives) in polystyrene films.

- Testing: Irradiate films at excitation maxima (e.g., 365 nm) under air/vacuum. Monitor photoluminescence decay via intensity-dose curves.

- Outcome: Vacuum conditions reduce photodegradation by 40% compared to air, suggesting oxidative pathways dominate instability .

Q. What mechanisms explain the catalytic decomposition of ammonia borane involving phosphine borane complexes?

- Answer: Combining experimental (kinetic profiling) and computational studies reveals that active intermediates, such as μ²-H bridged species, facilitate hydrogen release. demonstrates that theoretical modeling identifies transition states, while isotopic labeling (e.g., D₂O) tracks proton transfer steps .

Data Contradiction Analysis

Q. How do solvent choices impact the configurational stability of phosphine borane intermediates?

- Contradiction: reports stability in THF at –78°C, while uses diethyl ether for borane loading in MOFs.

- Resolution: Polar aprotic solvents (THF) stabilize ionic intermediates via solvation, whereas ethers favor borane coordination to amines. Researchers must match solvent polarity to reaction steps (e.g., reduction vs. complexation) .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.